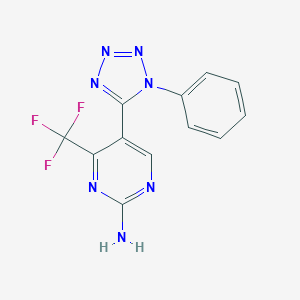
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTA or Phenyltetrazolylamine and is a member of the tetrazole family of compounds. PTA has been found to have unique properties that make it useful in a variety of research applications.
Applications De Recherche Scientifique
PTA has been found to have a wide range of applications in scientific research. One of the most promising applications of PTA is in the field of cancer research. PTA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of a protein called Aurora kinase A, which is involved in cell division. PTA has also been shown to have potential applications in the treatment of Alzheimer's disease. It does so by inhibiting the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of PTA is complex and involves several pathways. PTA has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It does so by binding to the active site of these enzymes and preventing their activity. PTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PTA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTA has been shown to have low toxicity and does not cause significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
PTA has several advantages for use in lab experiments. It has been shown to have low toxicity and does not cause significant side effects. It is also relatively easy to synthesize and purify. However, PTA has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on PTA. One area of research is the development of new synthesis methods for PTA that are more efficient and cost-effective. Another area of research is the development of new applications for PTA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the mechanism of action of PTA and to identify new targets for its activity.
Méthodes De Synthèse
The synthesis of PTA is a complex process that involves several steps. The most common method of synthesizing PTA is through the reaction of 5-aminopyrimidine-4-carboxylic acid with phenylazide and trifluoromethyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified through a series of steps, including recrystallization, to obtain pure PTA.
Propriétés
Nom du produit |
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine |
|---|---|
Formule moléculaire |
C12H8F3N7 |
Poids moléculaire |
307.23 g/mol |
Nom IUPAC |
5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H8F3N7/c13-12(14,15)9-8(6-17-11(16)18-9)10-19-20-21-22(10)7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
Clé InChI |
GKFPZUUOUZFIQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)






![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)